The synthesis of 2-(4-bromo-2-nitrophenyl)acetic acid typically involves several steps:
The molecular structure of 2-(4-bromo-2-nitrophenyl)acetic acid can be described using various structural representations:
InChI=1S/C8H6BrNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)O
These representations highlight the arrangement of atoms within the molecule, including the bromine and nitro substituents that contribute to its reactivity and properties .
The compound participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are crucial for its application in synthesizing more complex organic molecules .
The mechanism of action for 2-(4-bromo-2-nitrophenyl)acetic acid primarily revolves around its ability to interact with biological targets due to its structural features:
Quantitative studies often involve measuring binding affinities or inhibition constants to evaluate its biological efficacy .
The physical and chemical properties of 2-(4-bromo-2-nitrophenyl)acetic acid include:
These properties are essential for determining its handling and application in laboratory settings .
The applications of 2-(4-bromo-2-nitrophenyl)acetic acid span several scientific fields:
2-(4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3) is an aromatic carboxylic acid with the molecular formula C₈H₆BrNO₄ and a molecular weight of 260.04 g/mol [3] [6]. Its structure features a phenyl ring substituted with an electron-withdrawing nitro group (-NO₂) at the ortho position (C2), a bromine atom at the para position (C4), and an acetic acid moiety (-CH₂COOH) attached directly to the aromatic carbon at C1. The compound exhibits significant polarity due to its functional groups, with a predicted pKa of 3.81 ± 0.10 [6] [7].
Systematic names include:
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)O, and the InChIKey is LBZPHZBNFDOCCR-UHFFFAOYSA-N [9]. Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Melting Point | 211–216°C (lit. range 156–216°C) [3] [6] |
| Density | 1.794 g/cm³ |
| Characteristic IR Bands | 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (N=O) [6] |
Early synthetic routes relied on multi-step sequences starting from 4-bromotoluene. This involved nitration with mixed acids (H₂SO₄/HNO₃) to yield 4-bromo-2-nitrotoluene, followed by bromination with N-bromosuccinimide (NBS) to form 4-bromo-2-nitrobenzyl bromide. Subsequent cyanation (NaCN) and hydrolysis (50% H₂SO₄) afforded the target compound. This method faced challenges, including poor selectivity in the bromination step and the use of toxic cyanide reagents, limiting industrial scalability [2] [9].
A breakthrough emerged with the patent CN102718659A (2012), which described a streamlined synthesis from 4-bromo-2-nitrochlorotoluene. The process involves:
Table 2: Evolution of Synthetic Methods
| Method | Conditions | Yield | Key Advantages/Limitations |
|---|---|---|---|
| 4-Bromotoluene route | NBS bromination, NaCN, H₂SO₄ hydrolysis | 40–60% | Byproducts (dibromides); cyanide toxicity |
| Chlorotoluene route | Na/cyclohexane, CO₂, mild acid | 70–90% | No cyanide; high conversion; scalable |
This compound serves as a versatile building block in organic synthesis due to its two orthogonal reactive sites: the bromine atom undergoes metal-catalyzed cross-coupling (e.g., Suzuki, Heck), while the nitro group facilitates reduction to amines or nucleophilic substitution. The carboxylic acid enables peptide coupling or esterification [5] [9].
In medicinal chemistry, it is a critical intermediate for TRK inhibitors like GNF-5837, a pan-TRK antagonist with efficacy in rodent cancer models. The compound’s structure allows selective modifications at the 4-bromo position to optimize kinase binding, while the acetic acid moiety anchors hydrogen-bond interactions in enzyme active sites [6] [9].
Applications extend to:
Table 3: Key Applications
| Field | Use Case | Reference |
|---|---|---|
| Pharmaceuticals | TRK inhibitor synthesis (e.g., GNF-5837) | [6] |
| Agrochemicals | Herbicide intermediates | [3] |
| Polymer Chemistry | Monomer for heat-resistant coatings | [9] |
| Analytical Chemistry | Chromatography calibration standard | [3] |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: